molecular formula C12H18O2S B1584079 3-(2-Methyl-3-furylthio)-4-heptanone CAS No. 61295-41-8

3-(2-Methyl-3-furylthio)-4-heptanone

Cat. No. B1584079
CAS RN: 61295-41-8
M. Wt: 226.34 g/mol
InChI Key: GFRRQSASJZMMJC-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-furylthio)-4-heptanone, also known as 2-Butanone,3-[(2-methyl-3-furanyl)thio]-, is a colorless liquid with a spicy, floral aroma . It is an aryl sulfide and is categorized under synthetic fragrances . It is used as a flavoring agent in food additives .


Synthesis Analysis

Novel 2-methyl-3-furyl sulfide flavor derivatives, which could include 3-(2-Methyl-3-furylthio)-4-heptanone, were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .


Molecular Structure Analysis

The molecular formula of 3-(2-Methyl-3-furylthio)-4-heptanone is C9H12O2S . The molecular weight is 184.26 .


Chemical Reactions Analysis

The synthesis of 3-(2-Methyl-3-furylthio)-4-heptanone involves reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .


Physical And Chemical Properties Analysis

3-(2-Methyl-3-furylthio)-4-heptanone is a colorless liquid with a spicy, floral aroma . It has a molecular weight of 184.253 and an exact mass of 184.26 . It has a density of 1.11g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC . Its refractive index is 1.52 . It is soluble in ethyl acetate and triacetin but practically insoluble in water .

Scientific Research Applications

Synthesis Methods

A study by Yu Jie-fei (2010) explored the synthesis methods for 3-(2-Methyl-3-furylthio)-4-heptanone and related compounds, highlighting their potential as flavoring agents. The synthesis involved steps like enolization, oxidation, and nucleophilic substitution, achieving yields around 80% for the final products. These compounds were characterized using NMR and MS techniques, underscoring their potential in flavor and fragrance industries (Yu Jie-fei, 2010).

Pheromonal Activity

Several studies have identified the role of similar compounds, such as 4-Methyl-3-heptanone, in the animal kingdom. For example, Moser, Brownlee, and Silverstein (1968) discovered that 4-Methyl-3-heptanone acts as an alarm pheromone in ants, indicating its significance in chemical communication among insects (Moser, Brownlee, & Silverstein, 1968). This finding is supported by other studies which also identified similar ketones in various ant species, emphasizing their role as alarm pheromones (Mcgurk et al., 1966).

Defensive Secretions in Arachnids

Blum and Edgar (1971) found that 4-Methyl-3-heptanone is a primary constituent in the defensive secretions of certain opilionids (arachnids). These secretions are effective against predators like ants, illustrating the compound's role in defense mechanisms (Blum & Edgar, 1971).

Metabolic Pathways

Walker and Mills (2001) explored the presence of 4-Heptanone, a structurally similar compound, in human urine. They hypothesized its formation from beta-oxidation of environmental pollutants and drugs, shedding light on human metabolic processes and environmental exposure (Walker & Mills, 2001).

Pheromonal Synthesis and Biological Activity

Further research includes the synthesis and investigation of the biological activities of various ketones, highlighting their roles as pheromones and in chemical ecology. Studies like those by Riley, Silverstein, and Moser (1974) and Bohman & Unelius (2009) offer insights into the synthesis and potential uses of these compounds in understanding and manipulating insect behavior (Riley, Silverstein, & Moser, 1974), (Bohman & Unelius, 2009).

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-(2-Methyl-3-furylthio)-4-heptanone and found no safety concern at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

3-(2-methylfuran-3-yl)sulfanylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-4-6-10(13)11(5-2)15-12-7-8-14-9(12)3/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRRQSASJZMMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)SC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047157
Record name 3-(2-Methyl-3-furylthio)-4-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow iquid; roast, meaty odour
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.045
Record name 3-[(2-Methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1017/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(2-Methyl-3-furylthio)-4-heptanone

CAS RN

61295-41-8
Record name 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
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Record name 3-((2-Methyl-3-furyl)thio)-4-heptanone
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Record name 3-(2-Methyl-3-furylthio)-4-heptanone
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Record name 3-[(2-methyl-3-furyl)thio]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X95DWC8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037158
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Buerger, A Massarsky, A Russell, N Zoghby… - Computational …, 2023 - Elsevier
Read-across and chemical grouping approaches are increasingly utilized in risk assessment and regulatory submissions. The European Food Safety Authority (EFSA) has established …
Number of citations: 0 www.sciencedirect.com

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